5-Aminovaleric acid

Catalog No.
S589520
CAS No.
660-88-8
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Aminovaleric acid

CAS Number

660-88-8

Product Name

5-Aminovaleric acid

IUPAC Name

5-aminopentanoic acid

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c6-4-2-1-3-5(7)8/h1-4,6H2,(H,7,8)

InChI Key

JJMDCOVWQOJGCB-UHFFFAOYSA-N

SMILES

C(CCN)CC(=O)O

Solubility

1000 mg/mL at 20 °C

Synonyms

5-aminopentanoic acid, 5-aminovaleric acid, 5-aminovaleric acid hydrochloride, delta-aminovaleric acid

Canonical SMILES

C(CCN)CC(=O)O

Potential Role in Metabolic Dysfunction:

  • Recent studies suggest a link between 5-aminovaleric acid betaine (5-AVAB), a derivative of 5-AVA, and metabolic issues. Research in mice fed a high-fat diet indicates that 5-AVAB contributes to obesity and fatty liver disease .
  • Further investigations in humans revealed associations between elevated 5-AVAB levels and increased risk of obesity, insulin resistance, and fatty liver .

Gut Microbiome and Cardiovascular Health:

  • Research suggests a connection between gut microbiota, 5-AVA derivatives, and heart health. Studies have shown that N,N,N-trimethyl-5-aminovaleric acid (TMAVA), produced by gut bacteria from dietary sources, is associated with an increased risk of heart failure and death .
  • Mechanistic investigations suggest that TMAVA disrupts fatty acid metabolism in the heart, potentially leading to cardiac dysfunction .

5-Aminovaleric acid, also known as 5-aminopentanoic acid, is an organic compound with the chemical formula C5H11NO2C_5H_{11}NO_2 and a molecular weight of approximately 117.15 g/mol. It belongs to the class of delta amino acids, characterized by having both an amino group and a carboxylic acid group at the fifth carbon atom. This compound is a degradation product of lysine and cadaverine, formed through a series of metabolic reactions in various organisms, including bacteria and humans .

  • As mentioned earlier, 5-AVA might act as a weak GABA agonist, potentially influencing neuronal activity in the brain []. More research is needed to confirm this mechanism.
  • Specific information on the toxicity and hazards of 5-AVA is not readily available. However, as an amino acid, it's likely not acutely toxic.
  • Standard laboratory safety practices should be followed when handling any unknown compound.
4-Aminobutyric AcidC4H9NO2C_4H_{9}NO_2Neurotransmitter; inhibits neurotransmission

Uniqueness of 5-Aminovaleric Acid

While all these compounds are related through metabolic pathways, 5-aminovaleric acid is unique due to its specific role as a product of lysine degradation and its biological activities, particularly its function as an antifibrinolytic agent and substrate for specific enzymes involved in amino acid metabolism .

5-Aminovaleric acid exhibits various biological activities. It is recognized as a weak inhibitor of blood clotting pathways, functioning as an antifibrinolytic agent . Additionally, it serves as an in vivo substrate for the enzyme 4-aminobutyrate:2-oxoglutarate aminotransferase, indicating its involvement in neurotransmitter metabolism . Elevated levels of this compound in biological fluids can suggest bacterial overgrowth or tissue necrosis, underscoring its potential as a biomarker in clinical settings .

Synthesis of 5-aminovaleric acid can occur through both natural and synthetic routes:

  • Natural Synthesis:
    • From Lysine: The compound is produced endogenously from lysine metabolism, primarily through bacterial action or during protein catabolism.
    • Bacterial Fermentation: Certain bacteria can synthesize it from lysine via enzymatic pathways.
  • Chemical Synthesis:
    • Laboratory synthesis may involve the reaction of pentanoic acid derivatives with ammonia or amines under controlled conditions to yield 5-aminovaleric acid.

5-Aminovaleric acid has several applications across different fields:

  • Pharmaceuticals: Its properties as an antifibrinolytic agent make it useful in developing treatments for conditions involving excessive bleeding.
  • Biotechnology: It serves as a substrate in biochemical assays for studying metabolic pathways involving amino acids.
  • Research: It is utilized in various studies related to microbial metabolism and amino acid degradation.

Interaction studies involving 5-aminovaleric acid often focus on its role in biochemical pathways and its interactions with enzymes. For instance, it has been shown to interact with aminotransferases that facilitate its conversion to other metabolites . Additionally, its inhibitory effects on blood coagulation pathways have been explored to understand its potential therapeutic uses.

Several compounds share structural similarities with 5-aminovaleric acid. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
LysineC6H14N2O2C_6H_{14}N_2O_2Essential amino acid; precursor to cadaverine
CadaverineC5H14N2C_5H_{14}N_2Diamine produced during protein hydrolysis; foul-smelling
PiperidineC5H11NC_5H_{11}NHeterocyclic amine; involved in various

Physical Description

Solid

XLogP3

-2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

117.078978594 g/mol

Monoisotopic Mass

117.078978594 g/mol

Heavy Atom Count

8

LogP

-2.63 (LogP)
-2.63

Melting Point

157.5 °C

UNII

BUW4BFJ6SC

Related CAS

627-95-2 (hydrochloride)

Other CAS

660-88-8

Wikipedia

5-aminopentanoic acid zwitterion

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]

Dates

Modify: 2023-08-15
Poissonnier et al. Disrupting the CD95-PLCgamma1 interaction prevents Th17-driven inflammation. Nature Chemical Biology, doi: 10.1038/s41589-018-0162-9, published online 14 November 2018

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